1-[4-(2-Furyl)phenyl]ethanone
Overview
Description
1-[4-(2-Furyl)phenyl]ethanone, also known as Ethanone, 1-(2-furanyl)-, is a chemical compound with the molecular formula C6H6O2 . It is also known by other names such as Acetylfuran, Methyl 2-furyl ketone, 2-Acetylfuran, 2-Furyl methyl ketone, Furyl methyl ketone, Furan, 2-acetyl-, 1-(2-Furanyl)ethanone, 2-Acetylfurane, (2-Furanyl)-1-ethanone, 1-(2-furanyl)ethanone (acetylfuran), 1-(2-Furanyl)-ethanone (2-acetylfuran), and 1-(2-Furyl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-[4-(2-Furyl)phenyl]ethanone can be represented by the InChI string: InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthetic Intermediate
This compound is widely used as a synthetic intermediate for a number of chemical families . It plays a crucial role in the synthesis of various pharmaceuticals, pesticides, and petrochemicals .
Biological Activities
Compounds with similar structures, such as 5-substituted-1,2,4,-triazole-3-thiones, have been shown to possess diverse biological activities . These include antibacterial, antifungal, antithyroid, hypoglycaemic, and antidepressant activities .
Bioisosteres
The 5-trifluoromethyl-4,5-dihydro-1H-pyrazole scaffold, which is structurally similar to our compound, behaves like benzene bioisosteres . This has led to the development of novel analgesic and anti-inflammatory pyrazole derivatives .
Phase Change Data
The compound has specific phase change data, with a boiling point of 446 K and a fusion point of 306 K . This information is crucial for understanding its behavior under different conditions and can be useful in various scientific applications .
Ionization Energy
The ionization energy of the compound is 9.02 eV . This property is important in various fields such as spectroscopy and quantum chemistry .
Gas Chromatography
The compound can be analyzed using gas chromatography . This technique is widely used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
properties
IUPAC Name |
1-[4-(furan-2-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYPVRCSWGDVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409126 | |
Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Furyl)phenyl]ethanone | |
CAS RN |
35216-08-1 | |
Record name | 1-[4-(Furan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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